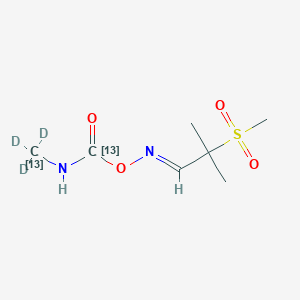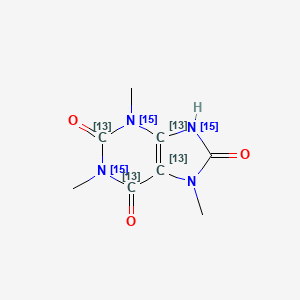
1,3,7-trimethyl-9H-purine-2,6,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The purine ring in this compound is substituted by oxo groups at positions 2, 6, and 8. Nitrogens at positions 1, 3, and 7 are substituted by methyl groups.
- It is a metabolite of caffeine and is produced by certain plants.
- In the human body, enzymes such as CYP1A2 , CYP2E1 , CYP2C8 , CYP2C9 , and CYP3A4 convert caffeine into 1,3,7-trimethyluric acid .
1,3,7-trimethyluric acid: is an oxopurine compound. Its chemical formula is .
Preparation Methods
Synthetic Routes: The synthesis of 1,3,7-trimethyluric acid involves several steps. One common approach starts with the compound as an intermediate.
Reaction Conditions: Specific reaction conditions may vary, but typical steps include nitration, reduction, and hydrolysis.
Industrial Production: While not widely used industrially, research labs can synthesize this compound for scientific purposes.
Chemical Reactions Analysis
Reactivity: 1,3,7-trimethyluric acid can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of 1,3,7-trimethyluric acid, which can have applications in drug development and research.
Scientific Research Applications
Chemistry: Used as a reference compound in analytical chemistry and chromatography.
Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.
Medicine: Although not a drug itself, it contributes to our understanding of caffeine metabolism.
Industry: Limited industrial applications, but its derivatives may find use in pharmaceuticals.
Mechanism of Action
- The exact mechanism of action for 1,3,7-trimethyluric acid is not fully elucidated.
- It may interact with cellular pathways related to purine metabolism or influence enzyme activity.
Comparison with Similar Compounds
Similar Compounds: Other purine derivatives, such as uric acid, theobromine, and theophylline.
Uniqueness: 1,3,7-trimethyluric acid stands out due to its specific methyl substitution pattern and its role as a caffeine metabolite.
Properties
Molecular Formula |
C8H10N4O3 |
|---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
1,3,7-trimethyl-9H-purine-2,6,8-trione |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i4+1,5+1,6+1,8+1,9+1,11+1,12+1 |
InChI Key |
BYXCFUMGEBZDDI-TWHZHSGKSA-N |
Isomeric SMILES |
CN1C(=O)[15NH][13C]2=[13C]1[13C](=O)[15N]([13C](=O)[15N]2C)C |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


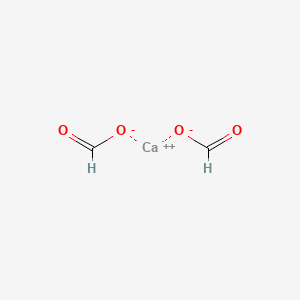

![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)


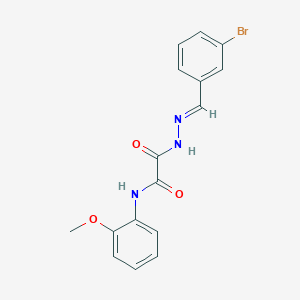
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)
![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
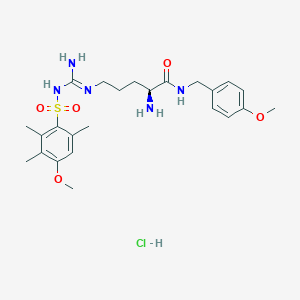
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)
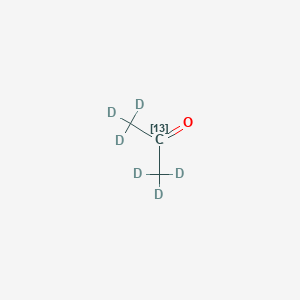
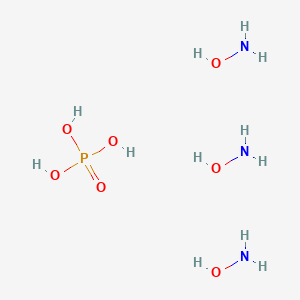
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
